Cas no 1270069-39-0 (Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro-)
![Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- structure](https://www.kuujia.com/scimg/cas/1270069-39-0x500.png)
Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro-
- 4-((1R)-1-AMINOPENTYL)-2,6-DIFLUOROBENZENECARBONITRILE
- N16504
- 1270069-39-0
-
- Inchi: 1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m1/s1
- InChI Key: DXWQFFLMIMKLGC-GFCCVEGCSA-N
- SMILES: C(#N)C1=C(F)C=C([C@H](N)CCCC)C=C1F
Computed Properties
- Exact Mass: 224.11250478g/mol
- Monoisotopic Mass: 224.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.14±0.1 g/cm3(Predicted)
- Boiling Point: 304.8±42.0 °C(Predicted)
- pka: 8.08±0.10(Predicted)
Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844571-1g |
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile |
1270069-39-0 | 98% | 1g |
¥4645.00 | 2024-08-09 |
Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro-
Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- (CAS No. 1270069-39-0): A Comprehensive Overview
Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- (CAS No. 1270069-39-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluorinated benzonitrile structure and chiral aminoalkyl side chain, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula is C12H14F2N2, and it exhibits a molecular weight of 224.25 g/mol. The presence of fluorine atoms at the 2,6-positions and the (R)-configured aminopentyl group contribute to its distinct chemical properties and reactivity.
The compound's structural features make it particularly valuable in drug discovery, where fluorinated aromatic compounds are often employed to enhance metabolic stability and binding affinity. Researchers have explored its potential as a building block for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing pressing medical needs such as oncology and central nervous system disorders. Recent studies highlight its utility in optimizing lead compounds for improved pharmacokinetic profiles, a topic of high interest in medicinal chemistry circles.
In agrochemical applications, Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- has shown promise in the development of novel pesticides and herbicides. The fluorine substitution pattern is known to enhance lipophilicity and membrane permeability, crucial traits for effective crop protection agents. With growing global emphasis on sustainable agriculture, this compound aligns with the industry's demand for high-efficacy, low-environmental-impact solutions.
The synthesis of CAS 1270069-39-0 typically involves multi-step organic transformations, including nucleophilic aromatic substitution and chiral resolution techniques. Process chemists have developed optimized routes to achieve high enantiomeric purity, as the (R)-configuration is often essential for biological activity. Recent advancements in flow chemistry and catalytic asymmetric synthesis have further improved the scalability and cost-effectiveness of production.
From a market perspective, the demand for fluorinated pharmaceutical intermediates like 4-[(1R)-1-aminopentyl]-2,6-difluorobenzonitrile continues to rise, driven by the expanding small molecule drug pipeline. Industry reports indicate a compound annual growth rate (CAGR) of 6-8% for such specialized intermediates between 2023-2028. Manufacturers are responding with increased GMP-compliant production capabilities and stringent quality control measures to meet pharmaceutical-grade specifications.
Analytical characterization of Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- employs advanced techniques including HPLC for purity assessment, chiral chromatography for enantiomeric excess determination, and NMR spectroscopy for structural confirmation. These quality assurance protocols ensure batch-to-batch consistency, a critical factor for regulatory compliance in pharmaceutical applications.
Environmental and safety considerations for handling CAS 1270069-39-0 follow standard laboratory practices for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's storage stability has been documented under controlled conditions (2-8°C in inert atmosphere), with shelf life extending beyond 24 months when properly maintained.
Emerging research directions for 2,6-difluoro-4-[(1R)-1-aminopentyl]benzonitrile include its potential in proteolysis-targeting chimera (PROTAC) development and covalent inhibitor design. These cutting-edge therapeutic modalities represent some of the most searched topics in drug discovery forums and scientific literature databases, highlighting the compound's relevance to contemporary research trends.
For researchers seeking high-purity CAS 1270069-39-0, several specialty chemical suppliers offer the material with comprehensive certificates of analysis. Procurement specialists should verify supplier credentials and regulatory documentation to ensure compliance with their specific application requirements. The compound is typically available in quantities ranging from milligram to kilogram scale, with custom synthesis options for derivatization or isotope-labeled versions.
The intellectual property landscape surrounding Benzonitrile, 4-[(1R)-1-aminopentyl]-2,6-difluoro- includes patents covering its synthesis methods and therapeutic applications. Companies active in central nervous system drug development and precision agriculture have shown particular interest in this chemical space, filing numerous applications in major jurisdictions over the past decade.
As the pharmaceutical industry continues to explore structure-activity relationships in drug design, compounds like 4-[(1R)-1-aminopentyl]-2,6-difluorobenzonitrile will remain valuable tools for medicinal chemists. Its balanced combination of fluorine effects and chiral functionality provides a versatile platform for optimizing drug candidates across multiple therapeutic areas, ensuring its ongoing importance in chemical research and development pipelines worldwide.
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